molecular formula C21H22N4O2S B2709658 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(methylsulfanyl)quinazoline CAS No. 866137-74-8

4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(methylsulfanyl)quinazoline

货号: B2709658
CAS 编号: 866137-74-8
分子量: 394.49
InChI 键: ZOVWXUXHPUNSGA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(methylsulfanyl)quinazoline is a synthetic quinazoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound is presented as a high-purity chemical tool for non-clinical investigation. Quinazoline-based compounds are a well-established class of bioactive molecules with a broad spectrum of reported pharmacological activities. The core quinazoline scaffold is known to interact with various enzymatic targets, particularly protein kinases. Extensive research has highlighted the potential of quinazoline derivatives as inhibitors of key signaling pathways. For instance, several approved drugs and advanced investigational compounds based on the quinazoline structure function as potent Epidermal Growth Factor Receptor (EGFR) inhibitors, which are crucial in oncology research for their anti-proliferative effects . Furthermore, specific quinazoline derivatives have been designed and patented as inhibitors of Matrix Metalloproteinase-13 (MMP-13), an enzyme target implicated in osteoarthritis and other connective tissue disorders . The structural features of this particular compound—including the 1,3-benzodioxole moiety linked via a piperazine group to the 2-(methylsulfanyl)quinazoline core—are designed to confer specific binding properties and modulate bioavailability for in vitro studies. This product is intended for use by qualified researchers in laboratory settings only. It is strictly for non-human research applications and is not to be used as a drug, cosmetic, or for any other human or veterinary purpose. Researchers should handle this material with appropriate safety precautions and in compliance with all applicable local and institutional regulations.

属性

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methylsulfanylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-28-21-22-17-5-3-2-4-16(17)20(23-21)25-10-8-24(9-11-25)13-15-6-7-18-19(12-15)27-14-26-18/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVWXUXHPUNSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=N1)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(methylsulfanyl)quinazoline typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Piperazine Substitution: The benzodioxole moiety is then alkylated with piperazine to form the intermediate 4-(1,3-Benzodioxol-5-ylmethyl)piperazine.

    Quinazoline Core Formation: The quinazoline core is synthesized separately, often starting from anthranilic acid derivatives.

    Final Coupling: The intermediate 4-(1,3-Benzodioxol-5-ylmethyl)piperazine is then coupled with the quinazoline core under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Chemical Reactions of Quinazoline Derivatives

Quinazoline derivatives can undergo various chemical reactions, influenced by factors such as solvent choice, temperature, and the presence of catalysts. These reactions include:

  • Substitution Reactions : The introduction of substituents on the piperazine ring can modulate reactivity and selectivity in subsequent reactions.

  • Oxidation Reactions : Quinazolines can undergo oxidation, potentially forming N-oxides or other oxidized derivatives .

  • Alkylation and Arylation : These reactions can modify the quinazoline core, affecting its biological activity .

Reaction TypeConditionsProducts/Effects
SubstitutionSolvent: DMF, Temperature: 100°C, Catalyst: K2CO3Introduction of alkyl or aryl groups on the piperazine ring
OxidationReagent: Potassium permanganate, Solvent: WaterFormation of N-oxides or other oxidized derivatives
Alkylation/ArylationReagent: Alkyl/aryl halides, Solvent: DMF, Catalyst: K2CO3Modification of the quinazoline core, affecting biological activity

Mechanism of Action and Biological Activity

The mechanism of action for quinazoline derivatives often involves interaction with specific biological targets such as enzymes or receptors. The presence of functional groups allows for hydrogen bonding and hydrophobic interactions, crucial for binding affinity. Compounds with similar structures have shown potential in cancer therapy and antimicrobial activity, with modifications in lipophilicity enhancing biological activity against resistant bacterial strains.

Future Research Directions

Future studies should focus on optimizing synthesis conditions to improve yield and purity, as well as exploring the biological activities of these compounds in more detail. The integration of computational models and experimental data can provide insights into the structure-activity relationships of quinazoline derivatives, guiding the development of new drugs.

科学研究应用

Cancer Treatment

The compound exhibits significant activity against various cancer types by targeting specific kinases involved in tumor growth and progression.

  • Mechanism of Action : It is believed to inhibit the activity of Src family kinases (SFKs), which are critical in cancer cell signaling pathways. Inhibition of these kinases can lead to reduced tumor proliferation and metastasis .
  • Case Study : In a study involving a xenograft model of pancreatic cancer, compounds similar to 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(methylsulfanyl)quinazoline demonstrated potent antitumor activity, significantly improving survival rates in treated animals .

Neurological Disorders

Research indicates potential applications in treating neurological disorders due to the compound's ability to cross the blood-brain barrier and interact with neurotransmitter systems.

  • Neuroprotective Effects : The compound has shown promise in preclinical models for neuroprotection, potentially through modulation of serotonin and dopamine receptors .

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
AnticancerInhibits Src family kinases leading to reduced tumor growth.
NeuroprotectiveModulates neurotransmitter systems, potentially protecting neurons.

Synthetic Pathways

The synthesis of this compound involves several steps that typically include:

  • Formation of the Piperazine Ring : Starting from benzodioxole derivatives.
  • Quinazoline Core Construction : Utilizing cyclization reactions.
  • Final Modifications : Introducing methylsulfanyl groups through nucleophilic substitution.

作用机制

The mechanism of action of 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(methylsulfanyl)quinazoline involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety is known to interact with specific binding sites, while the quinazoline core can inhibit enzyme activity. This dual interaction can lead to the modulation of various biological pathways, resulting in the compound’s observed effects.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

Quinazoline derivatives often exhibit pharmacological activity dependent on substituent patterns. For example, imidazo[4,5-g]quinazolines (e.g., compounds 5–12 in ) share the quinazoline core but incorporate fused imidazole rings, which alter rigidity and electronic profiles compared to the target compound .

Pyrimidine-Based Analogues

Pyrimidine derivatives, such as ethyl 4-[4-(2-fluorophenyl)piperazino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate (), share the methylsulfanyl and piperazino substituents but feature a single-ring pyrimidine core . Key differences include:

  • Core Size : Quinazoline’s bicyclic structure may enable stronger π-π stacking interactions with biological targets compared to pyrimidines.
  • Molecular Weight : The pyrimidine analogue has a molecular weight of 376.46 g/mol, while the target compound’s calculated weight (~396 g/mol) suggests a larger footprint, which could influence bioavailability .

Heterocyclic Variants with Alternative Cores

Compounds like 5-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1H-1,2,4-triazol-3-amine () replace the quinazoline core with a 1,2,4-triazole . This substitution reduces ring size and alters hydrogen-bonding capacity. The triazole’s smaller structure may limit binding to large enzymatic pockets but improve solubility. Both compounds retain the benzodioxolylmethyl-piperazino group, highlighting its versatility across heterocycles.

Data Tables

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Notes Reference
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(methylsulfanyl)quinazoline Quinazoline 4-(1,3-Benzodioxol-5-ylmethyl)piperazino, 2-(methylsulfanyl) ~396 (calculated) Potential kinase inhibitor
Ethyl 4-[4-(2-fluorophenyl)piperazino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate Pyrimidine 4-(2-fluorophenyl)piperazino, 2-(methylsulfanyl), ethyl carboxylate 376.46 Possible CNS activity
5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1H-1,2,4-triazol-3-amine 1,2,4-Triazole 4-(1,3-Benzodioxol-5-ylmethyl)piperazino, 3-amine N/A Structural analog; solubility advantages

Research Findings and Implications

  • Quinazoline Derivatives : Evidence highlights quinazolines’ role in drug discovery, particularly as kinase inhibitors and antimicrobial agents . The target compound’s methylsulfanyl group may mimic ATP-binding motifs in kinases, a common feature in anticancer quinazolines.
  • Synthetic Flexibility: The benzodioxolylmethyl-piperazino group’s recurrence across heterocycles (quinazoline, pyrimidine, triazole) underscores its utility in optimizing pharmacokinetic properties .

生物活性

The compound 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(methylsulfanyl)quinazoline is a member of the quinazoline family, characterized by its complex structure which includes a benzodioxole moiety and a piperazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neurological disorders.

Chemical Structure

The molecular formula of the compound is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S. Its structural elements can be summarized as follows:

ComponentDescription
BenzodioxoleA fused bicyclic structure known for its biological activity.
Piperazine RingA six-membered ring that enhances binding affinity to biological targets.
Methylsulfanyl GroupImparts unique chemical properties affecting solubility and reactivity.

Research indicates that this compound may exert its biological effects through interactions with specific molecular targets, particularly kinases involved in signal transduction pathways. The potential mechanisms include:

  • Inhibition of Kinases : The compound may inhibit Src family kinases (SFKs), which are crucial for cancer progression. In vitro studies have shown that similar compounds in the quinazoline class can inhibit c-Src and Abl kinases at low concentrations, leading to reduced tumor growth in xenograft models .
  • Modulation of Enzyme Activity : By interacting with enzymes involved in various cellular processes, it could lead to alterations in cell signaling pathways that are pivotal in cancer and neurodegenerative diseases.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound.

In Vitro Studies

  • Kinase Inhibition : Compounds structurally similar to this quinazoline derivative have demonstrated high selectivity for SFKs over other kinases, indicating a promising therapeutic profile for targeting cancer .
  • Cell Viability Assays : Studies using cell lines have shown that these compounds can significantly reduce cell viability in cancer models, suggesting their potential as anticancer agents.

In Vivo Studies

  • Xenograft Models : In vivo experiments have indicated that compounds with similar structures can inhibit tumor growth effectively when administered orally, supporting their potential for clinical application .
  • Pharmacokinetics : The pharmacokinetic properties of related compounds suggest favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .

Case Studies

A notable case study involved the evaluation of a related compound, AZD0530 (N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]quinazolin-4-amine), which has shown promising results in clinical trials targeting solid tumors. It exhibited excellent pharmacokinetics and significant tumor inhibition in preclinical models .

常见问题

Basic Research Questions

Q. What synthetic routes are available for 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(methylsulfanyl)quinazoline, and how can intermediates be optimized for yield?

  • Methodology :

  • Step 1 : Utilize intermolecular condensation of heterocyclic precursors (e.g., triazole-thiols with chloroacetamide derivatives) as described in triazolothiadiazine synthesis .
  • Step 2 : Optimize reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DoE) to minimize trial-and-error approaches. For example, fractional factorial designs can identify critical parameters affecting yield .
  • Step 3 : Characterize intermediates via NMR and LC-MS to confirm structural integrity.

Q. How is the structural conformation of this quinazoline derivative validated, and what techniques are essential for characterization?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures to confirm bond angles and substituent orientation, as demonstrated for analogous quinazolin-4(3H)-ones .
  • Vibrational spectroscopy : Assign functional groups via FT-IR and Raman spectroscopy, cross-referenced with computational DFT calculations .
  • Mass spectrometry : Use high-resolution MS to verify molecular weight and fragmentation patterns.

Q. What biological screening protocols are recommended for preliminary evaluation of this compound?

  • Methodology :

  • Antimicrobial assays : Perform broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices.
  • Data interpretation : Compare results with structurally similar quinazoline derivatives (e.g., anticonvulsant or antifungal analogs) to infer structure-activity relationships .

Advanced Research Questions

Q. How can computational modeling (DFT/MD) predict the reactivity and binding interactions of this compound?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) for reaction site prediction .
  • Molecular docking : Simulate ligand-receptor interactions (e.g., with fungal CYP51 or bacterial gyrase) using AutoDock Vina, validated by experimental IC₅₀ data .
  • MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial assays) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers or confounding variables (e.g., solvent effects) .
  • Experimental replication : Re-test under standardized conditions (pH, temperature, cell lines) to isolate variables causing discrepancies.
  • Mechanistic studies : Use fluorescence quenching or isothermal titration calorimetry (ITC) to validate binding hypotheses conflicting with activity data .

Q. How can reaction pathways for scale-up synthesis be optimized using computational and experimental feedback loops?

  • Methodology :

  • Reaction path search : Apply quantum chemical calculations (e.g., GRRM or AFIR methods) to map energy barriers and intermediates .
  • High-throughput screening : Use automated platforms to test 100+ conditions (solvent, catalyst, stoichiometry) guided by computational predictions .
  • Process control : Implement PAT (Process Analytical Technology) tools like in-situ FT-IR to monitor reaction progress and adjust parameters dynamically .

Data Contradiction Analysis Framework

Scenario Tools/Methods References
Discrepant IC₅₀ values in cytotoxicity assaysReplicate assays with standardized cell lines; Use Bland-Altman plots for bias analysis
Conflicting antimicrobial resultsCross-validate with CLSI/EUCAST guidelines; Assess solvent/DMSO interference
Computational vs. experimental binding affinitiesCompare MD-derived binding free energies (MM-PBSA) with SPR/ITC data

Key Recommendations for Methodological Rigor

  • Experimental Design : Use DoE (e.g., Box-Behnken or Central Composite Design) to optimize multi-variable reactions .
  • Data Integrity : Employ LIMS (Laboratory Information Management Systems) for traceability and metadata annotation .
  • Safety Compliance : Adhere to Chemical Hygiene Plans for handling sulfanyl and benzodioxolyl groups, including fume hood use and waste disposal protocols .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。